1,4-Diazepan-2-one hydrochloride
CAS No.: 1056010-05-9
Cat. No.: VC2277376
Molecular Formula: C5H11ClN2O
Molecular Weight: 150.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1056010-05-9 |
---|---|
Molecular Formula | C5H11ClN2O |
Molecular Weight | 150.61 g/mol |
IUPAC Name | 1,4-diazepan-2-one;hydrochloride |
Standard InChI | InChI=1S/C5H10N2O.ClH/c8-5-4-6-2-1-3-7-5;/h6H,1-4H2,(H,7,8);1H |
Standard InChI Key | AMPBCAMPFHRYOB-UHFFFAOYSA-N |
SMILES | C1CNCC(=O)NC1.Cl |
Canonical SMILES | C1CNCC(=O)NC1.Cl |
Introduction
Chemical Properties and Structure
Basic Chemical Information
1,4-Diazepan-2-one hydrochloride is derived from the parent compound 1,4-diazepan-2-one with the addition of a hydrochloride salt. This modification enhances its stability and solubility properties, making it more suitable for certain research applications.
Property | Value |
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Molecular Formula | C5H11ClN2O |
Molecular Weight | 150.60 g/mol |
Parent Compound | 1,4-diazepan-2-one (C5H10N2O) |
Physical State | Solid |
Solubility | Water-soluble (enhanced by HCl salt) |
The parent compound, 1,4-diazepan-2-one, has a molecular weight of 142.2 g/mol and contains a seven-membered ring with two nitrogen atoms and a carbonyl group . The addition of the hydrochloride salt increases its molecular weight to 150.60 g/mol . The compound's structure is characterized by a lactam functional group, with the carbonyl adjacent to one of the nitrogen atoms in the heterocyclic ring.
Structural Characteristics and Related Compounds
The seven-membered diazepane ring with a carbonyl group at position 2 creates a distinct structural motif that is important for its biological activity. This structure allows for various modifications, particularly at the nitrogen positions, which can significantly alter its pharmacological properties.
Related compounds include various substituted derivatives such as 1-ethyl-1,4-diazepan-2-one hydrochloride (C7H14N2O·HCl, MW: 142.2 g/mol plus HCl) , which contains an additional ethyl group at the N1 position. More complex derivatives such as 1-(1,4-diazepan-1-yl)-3-methylbutan-1-one hydrochloride (C10H21ClN2O, MW: 220.74 g/mol) represent further structural elaborations with potential pharmacological significance.
Synthesis and Preparation Methods
Structure Modification Strategies
Research has shown that the 1,4-diazepan-2-one scaffold can be modified in various positions to enhance its pharmacological properties. Substitutions on the ring, particularly at positions 3 and 6, have been investigated to optimize biological activity and selectivity .
Derivative | Modification | DPP-4 IC50 Value |
---|---|---|
3R-methyl-1-cyclopropyl-1,4-diazepan-2-one | 3R-methyl, 1-cyclopropyl | 8.0 nM |
3R,6R-dimethyl-1,4-diazepan-2-one | 3R,6R-dimethyl | 9.7 nM |
These modifications demonstrate how structural changes to the basic 1,4-diazepan-2-one framework can significantly impact biological activity, yielding highly potent enzyme inhibitors .
Pharmacological Applications
Role in Dipeptidyl Peptidase Inhibition
One of the most significant applications of 1,4-diazepan-2-one hydrochloride and its derivatives is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are important therapeutic agents in the treatment of type 2 diabetes, as they enhance incretin activity and improve glycemic control.
Research has identified N-acyl-1,4-diazepan-2-one as a novel pharmacophore for potent and selective DPP-4 inhibitors . Optimization of this lead structure with different substitutions on the seven-membered ring has resulted in several highly potent and selective, orally bioavailable, and efficacious DPP-4 inhibitors .
Structure-Activity Relationships
The structure-activity relationship studies of 1,4-diazepan-2-one derivatives have revealed important insights into the requirements for potent DPP-4 inhibition:
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Substitution at position 3 with an R-methyl group enhances potency
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Further substitution at position 6 with an R-methyl group maintains high potency
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N-substitution, particularly with cyclopropyl groups, can further optimize activity
These findings highlight the importance of stereochemistry and specific substitution patterns in optimizing the biological activity of these compounds .
Research Applications and Development
Use as Building Blocks in Medicinal Chemistry
1,4-Diazepan-2-one hydrochloride serves as an important building block in medicinal chemistry, particularly in the development of more complex heterocyclic systems. Its relatively simple structure, coupled with the potential for selective modifications at different positions, makes it a valuable scaffold for drug discovery efforts.
The compound's utility extends beyond DPP-4 inhibitors, as the diazepane ring system is found in various bioactive compounds with diverse pharmacological activities. The hydrochloride salt form specifically offers advantages in terms of stability, solubility, and formulation for research applications .
Current Research Directions
Current research on 1,4-diazepan-2-one hydrochloride and related compounds focuses on:
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Further optimization of substituents to enhance potency and selectivity
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Exploration of alternative biological targets beyond DPP-4
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Development of synthetic methodologies for more efficient preparation
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Investigation of the compound's potential in combination therapies
Research has demonstrated that derivatives of 1,4-diazepan-2-one can achieve high potency (IC50 values below 10 nM) for DPP-4 inhibition, suggesting significant therapeutic potential .
Comparison with Related Heterocyclic Compounds
Relationship to Benzodiazepines and Other Diazepines
The 1,4-diazepan-2-one scaffold bears structural similarities to other important heterocyclic systems, including benzodiazepines and pyrrolo benzodiazepines. While benzodiazepines contain a fused benzene ring and a 1,4-diazepine core, 1,4-diazepan-2-one represents a fully saturated analog of the 1,4-diazepine system.
Pyrrolo benzodiazepines, which have been extensively studied for their DNA-binding properties and potential anticancer activity , represent another class of related compounds with a more complex heterocyclic system. These compounds typically involve multiple fused rings, whereas 1,4-diazepan-2-one hydrochloride features a single seven-membered ring with two nitrogen atoms.
Comparative Pharmacological Profiles
The pharmacological profile of 1,4-diazepan-2-one hydrochloride differs significantly from related heterocyclic compounds:
This comparison highlights the importance of subtle structural differences in determining biological activity, with the 1,4-diazepan-2-one scaffold showing particular promise in metabolic disease applications.
Parameter | Specification |
---|---|
Purity | ≥97% |
Form | Solid, typically in glass bottle packaging |
Standard Size | 1g research quantity |
Storage Recommendation | Ambient or refrigerated (4°C) |
Application | For research use only |
These specifications highlight the compound's availability for research applications, with sufficient purity for most laboratory investigations .
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